1-Chloro-3-isocyanobenzene
Description
Significance of Aryl Isocyanides in Modern Organic Synthesis
Aryl isocyanides are a class of organic compounds characterized by an isocyano group (–N≡C) attached to an aromatic ring. They are recognized as exceptionally versatile building blocks in modern organic synthesis. unipi.itresearchgate.net Their significance stems from the unique reactivity of the isocyanide functional group, which allows for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles that are prevalent in pharmaceuticals and natural products. researchgate.netresearchgate.net
Isocyanide-based multicomponent reactions (MCRs), such as the renowned Ugi and Passerini reactions, are cornerstone strategies in synthetic chemistry. bohrium.comencyclopedia.pub These reactions allow for the combination of three or more reactants in a single step to generate structurally diverse and complex products with high atom and step economy. researchgate.netbohrium.com The ability of aryl isocyanides to participate in these MCRs makes them invaluable for creating large libraries of small molecules for drug discovery and for studying structure-activity relationships. bohrium.com Beyond MCRs, aryl isocyanides are also utilized in transition-metal-catalyzed reactions, cycloadditions, and radical reactions, further highlighting their broad utility in constructing valuable organic compounds. unipi.itwikipedia.orgnih.gov
Distinctive Reactivity Profile of the Isocyanide Functional Group
The isocyanide functional group possesses a highly unusual electronic structure that dictates its distinctive reactivity. scripps.edu For a long time, isocyanides were considered the only stable organic molecules that contained a formally divalent carbon atom. encyclopedia.pub This feature is central to their chemical behavior.
The carbon atom of the isocyanide group is formally divalent (CII), which can be represented by two primary resonance structures. wikipedia.org This divalent character is key to its reactivity, as it readily undergoes α-additions. mdpi.com A significant driving force for many reactions involving isocyanides is the highly exergonic conversion of this divalent carbon (CII) to a more stable tetravalent state (CIV). nsf.gov This transformation is the irreversible and final step in many isocyanide-based multicomponent reactions, leading to the formation of stable products. mdpi.com
The isocyanide carbon exhibits a remarkable dichotomy, acting as both a nucleophile and an electrophile. unipi.itimtm.czrsc.org It has a C-centered HOMO (Highest Occupied Molecular Orbital) of σ-type and a C-centered LUMO (Lowest Unoccupied Molecular Orbital) of π-type. imtm.cz This electronic configuration allows the isocyanide to react with both electrophiles and nucleophiles at the same carbon atom, a feature described as "α-addition". mdpi.comimtm.cz This ambiphilic nature is fundamental to its participation in a wide array of reactions, including the aforementioned multicomponent reactions and the synthesis of various heterocyclic systems. imtm.czresearchgate.net The coordination to transition metals can further modulate this reactivity, often activating the isocyanide carbon towards nucleophilic attack. unipi.it
Overview of 1-Chloro-3-isocyanobenzene as a Key Synthetic Intermediate
This compound is an aryl isocyanide that serves as a valuable synthetic intermediate. Its structure incorporates both the reactive isocyanide group and a chloro-substituted phenyl ring. This combination of functional groups allows for its use in constructing more complex molecules. The chloro-substituent can influence the reactivity of the isocyanide group through electronic effects and also provides an additional site for further chemical modification, for example, through cross-coupling reactions.
This compound is utilized in various synthetic applications, including as a component in multicomponent reactions for the generation of diverse molecular scaffolds. rsc.org For instance, it has been employed in Ugi-type reactions to synthesize bisamides from heterocyclic imines like 3-thiazolines. rsc.org The presence of the chlorine atom on the aromatic ring makes it a useful building block for creating libraries of compounds where this position can be systematically varied to probe biological activity.
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₄ClN | nih.gov |
| Molecular Weight | 137.56 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 32686-54-7 | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3-isocyanobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN/c1-9-7-4-2-3-6(8)5-7/h2-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZNDODICCTTBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377966 | |
| Record name | 1-chloro-3-isocyanobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32686-54-7 | |
| Record name | 1-chloro-3-isocyanobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-3-isocyanobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 1 Chloro 3 Isocyanobenzene
Dehydration of Formamides: Primary Routes and Mechanistic Insights
The dehydration of N-substituted formamides stands as a cornerstone for isocyanide synthesis. nih.govresearchgate.net This transformation is typically accomplished using a dehydrating agent in the presence of a base. nih.gov
The synthesis of 1-chloro-3-isocyanobenzene commences with the primary amine, 3-chloroaniline. atamanchemicals.comnih.gov This starting material is first converted to its corresponding formamide (B127407), N-(3-chlorophenyl)formamide. nih.gov This intermediate is then subjected to a dehydration reaction to yield the target isocyanide. This two-step approach is a well-established and versatile method for preparing isocyanides. rsc.org
Phosphorus oxychloride (POCl₃) is the most commonly employed dehydrating agent for the conversion of formamides to isocyanides due to its high efficiency. rsc.orgnih.govmdpi.com The reaction is conducted in the presence of a tertiary amine base, with triethylamine (B128534) (Et₃N) being a frequent choice. nih.govmdpi.com
The generally accepted mechanism involves the formation of an adduct between the formamide and the dehydrating agent. rsc.org This is followed by a base-induced elimination to form the isocyanide. At least two equivalents of the base are necessary to facilitate both steps and ensure complete conversion. rsc.org The base plays a crucial role in neutralizing the reaction and maintaining a pH that prevents the hydrolysis of the newly formed isocyanide. uniupo.it
The mechanism for the dehydration reaction using phosphorus oxychloride proceeds through the formation of an unstable complex after the oxygen of the formamide group is protonated. mdpi.com Subsequent elimination of HCl and chloride ions leads to the formation of the desired isocyanide. mdpi.com
Significant efforts have been made to optimize the reaction conditions for isocyanide synthesis to achieve high yields and reduce reaction times. A highly efficient protocol involves the dehydration of formamides with phosphorus oxychloride using triethylamine as the solvent at 0 °C. mdpi.comnih.gov This method has been shown to produce isocyanides in high to excellent yields in under five minutes. researchgate.netmdpi.comnih.gov
Key advantages of this optimized method include:
Increased speed: Reaction times are significantly reduced. mdpi.com
Mild conditions: The reaction is carried out at a relatively low temperature. mdpi.com
High purity and yields: The desired products are obtained in high purity and almost quantitative yields. mdpi.com
Minimal waste: The procedure is designed to reduce reaction waste. mdpi.comnih.gov
The optimization process often involves screening various solvents and adjusting the temperature and molar ratios of the reactants. For instance, in the synthesis of 3-bromo-1-isocyanobenzene, a related compound, the reaction was optimized by reducing the temperature to 0 °C, which was found to be sufficient for achieving the highest possible yield. nih.gov
Table 1: Optimization of Dehydration of N-(3-bromophenyl)formamide with POCl₃
| Entry | Molar Ratio (Formamide:POCl₃) | Temperature (°C) | Yield (%) |
| 1 | 1:1 | Room Temperature | - |
| 2 | 1:0.5 | Room Temperature | - |
| 3 | 1:1.5 | Room Temperature | - |
| 4 | 1:1 | 0 | Excellent |
Data adapted from a study on a similar substrate, N-(3-bromophenyl)formamide, to illustrate optimization principles. nih.gov
Development of Green Chemistry Approaches in Isocyanide Synthesis
While the phosphorus oxychloride method is effective, there is a growing interest in developing more sustainable and environmentally friendly "green" chemistry approaches for isocyanide synthesis. mdpi.com These efforts focus on reducing the use of hazardous reagents and volatile organic solvents. mdpi.com
One such approach involves using p-toluenesulfonyl chloride (p-TsCl) as a dehydrating agent, which is less toxic and easier to handle than POCl₃. rsc.orgrsc.org Another innovative method reports the dehydration of N-formamides in water under micellar conditions, replacing phosphorus oxychloride, triethylamine, and dichloromethane (B109758) with p-toluenesulfonyl chloride, sodium hydrogen carbonate, and water. uniupo.it
Furthermore, protocols have been developed that use triethylamine not just as a base but also as the solvent, creating co-solvent-free conditions that significantly reduce the environmental impact. nih.govmdpi.com These greener methods aim to improve safety, reduce waste, and simplify reaction protocols and work-up procedures. mdpi.comrsc.org Research also explores the use of formamides as isocyanate surrogates in catalytic reactions, which avoids the use of toxic isocyanates altogether. organic-chemistry.org
Chemical Reactivity and Transformations of 1 Chloro 3 Isocyanobenzene
Reactivity of the Isocyanide Moiety (-NC)
The isocyanide functional group is characterized by a formal positive charge on the nitrogen and a negative charge on the carbon, with a carbon-nitrogen triple bond resonance structure. This electronic configuration imparts a unique reactivity, allowing it to interact with both nucleophiles and electrophiles. wikipedia.orgresearchgate.net
The carbon atom of the isocyanide group in 1-chloro-3-isocyanobenzene is susceptible to nucleophilic attack. While stable to strong bases, isocyanides are sensitive to acidic conditions. wikipedia.org In the presence of aqueous acid, they undergo hydrolysis to yield formamides. wikipedia.org This reactivity is a common method for quenching odorous isocyanide compounds. wikipedia.org
Isocyanides are notable for their participation in multicomponent reactions, which are highly efficient processes for building molecular complexity. Two prominent examples are the Passerini and Ugi reactions. wikipedia.org
Passerini Reaction: A three-component reaction involving an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to form an α-acyloxy carboxamide.
Ugi Reaction: A four-component reaction between an isocyanide, an amine, a carboxylic acid, and a carbonyl compound, yielding a bis-amide.
These reactions leverage the nucleophilic character of the isocyanide carbon to form new carbon-carbon bonds.
| Reaction Type | Reactants | Product | Description |
| Hydrolysis | This compound, H₂O (acidic) | N-(3-chlorophenyl)formamide | Addition of water across the isocyanide C≡N bond. wikipedia.org |
| Passerini Reaction | This compound, Aldehyde/Ketone, Carboxylic Acid | α-acyloxy carboxamide | A three-component reaction forming a new C-C bond. wikipedia.org |
| Ugi Reaction | This compound, Aldehyde/Ketone, Amine, Carboxylic Acid | bis-amide | A four-component reaction creating a highly functionalized product. wikipedia.org |
The isocyanide group also exhibits carbene-like character, allowing it to participate in cycloaddition reactions. wikipedia.org A significant example is the [4+1] cycloaddition reaction with tetrazines. wikipedia.orgrsc.org This reaction can lead to the formation of carbonyl compounds or stable cycloadducts, depending on the substitution pattern of the isocyanide. wikipedia.org Isocyanides can also react with various other electrophilic substrates, such as oxadienes and azadienes, to produce a range of five-membered heterocyclic compounds like furans, imidazoles, and pyrroles. rsc.org
In the Nef isocyanide reaction, the isocyanide inserts into the carbon-chlorine bond of acyl chlorides, a process that further illustrates its carbene-like reactivity. wikipedia.org Additionally, isocyanides can undergo polymerization in the presence of Lewis and Brønsted acids. wikipedia.org
| Reaction Type | Reacting Partner | Resulting Structure |
| [4+1] Cycloaddition | Tetrazines | Carbonyls or Stable Cycloadducts wikipedia.orgrsc.org |
| [4+1] Cycloaddition | Conjugated Heterodienes (e.g., Azadienes) | Functionalized Heterocycles (e.g., Pyrroles, Imidazoles) rsc.org |
| Nef Isocyanide Reaction | Acyl Chlorides | Insertion into C-Cl bond wikipedia.org |
| Polymerization | Lewis/Brønsted Acids | Polymer wikipedia.org |
Reactivity of the Chlorine Substituent
The chlorine atom attached to the aromatic ring is a key site for reactivity, particularly for substitution reactions. Its presence also electronically influences the benzene (B151609) ring itself.
Aryl halides can undergo nucleophilic aromatic substitution (SNAr), a process distinct from SN1 and SN2 reactions. libretexts.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, chlorine). libretexts.orgnih.gov These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. nih.govyoutube.com
In this compound, the isocyanide group is an electron-withdrawing substituent. However, because it is in the meta position relative to the chlorine atom, it cannot directly stabilize the anionic intermediate through resonance. libretexts.org Resonance stabilization of the negative charge requires the electron-withdrawing group to be at the ortho or para position. libretexts.org Consequently, m-chloronitrobenzene is cited as being inert to hydroxide (B78521) ions under conditions where the ortho and para isomers react. libretexts.org By analogy, this compound would be expected to be significantly less reactive towards nucleophilic aromatic substitution compared to its ortho and para isomers. The reaction would likely require more vigorous conditions, such as high temperatures, to proceed. youtube.com
The substituents on the benzene ring govern its reactivity towards electrophilic aromatic substitution.
Chlorine: The chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, which is stronger than its resonance electron-donating effect. It directs incoming electrophiles to the ortho and para positions. quora.comdocbrown.info
Isocyanide Group: The isocyanide group is also an electron-withdrawing and deactivating group.
Coupling Reactions Involving this compound
The carbon-chlorine bond in this compound can participate in various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. biosynth.com
Common palladium-catalyzed reactions for which aryl chlorides are suitable substrates include:
Suzuki-Miyaura Coupling: Reaction with an organoboron compound. thermofisher.com
Heck Reaction: Reaction with an alkene. thermofisher.com
Stille Coupling: Reaction with an organotin compound. mdpi.com
Negishi Coupling: Reaction with an organozinc compound. thermofisher.com
The Ullmann reaction, which uses copper to couple two aryl halide molecules, is another relevant transformation. thermofisher.com These reactions would involve the cleavage of the C-Cl bond and the formation of a new bond between the aromatic ring and a fragment from the coupling partner, leaving the isocyanide group intact, provided it is stable to the reaction conditions.
| Coupling Reaction | Catalyst | Coupling Partner | Bond Formed |
| Suzuki-Miyaura | Palladium | Organoboron Compound | C-C thermofisher.com |
| Heck | Palladium | Alkene | C-C thermofisher.com |
| Stille | Palladium | Organotin Compound | C-C mdpi.com |
| Negishi | Palladium/Nickel | Organozinc Compound | C-C thermofisher.com |
| Ullmann | Copper | Aryl Halide | C-C (Biaryl) thermofisher.com |
Organometallic Coupling Reactions
Aryl isocyanides, including this compound, are valuable substrates in organometallic coupling reactions, particularly those catalyzed by transition metals like palladium. mdpi.comnobelprize.org These reactions leverage the ability of the isocyanide to undergo migratory insertion into metal-carbon bonds, leading to the formation of new carbon-carbon and carbon-nitrogen bonds. mdpi.com The general products of these reactions are imine derivatives.
A typical catalytic cycle for palladium-catalyzed isocyanide insertion reactions involves three key steps: fiveable.melibretexts.orgnih.gov
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X), inserting into the carbon-halogen bond to form an organopalladium(II) complex.
Migratory Insertion: The isocyanide molecule then inserts into the newly formed metal-carbon bond, creating an imidoyl-palladium complex.
Transmetalation and Reductive Elimination: This intermediate can then react with another organometallic reagent (transmetalation) or undergo further transformations followed by reductive elimination. This final step regenerates the Pd(0) catalyst and releases the final imine product. libretexts.org
Different coupling partners can be used to synthesize a variety of complex molecules. For instance, the use of triarylbismuthines in the presence of palladium or rhodium catalysts can lead to the formation of α-diimines or N-alkyl diaryl ketimines, respectively. mdpi.com The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, can also be adapted for isocyanides, typically using organoboranes as coupling partners to yield various imine structures. libretexts.orgopenstax.org
The table below summarizes potential organometallic coupling reactions involving this compound.
| Reaction Type | Catalyst | Coupling Partner (R'-M) | Expected Product Structure |
|---|---|---|---|
| Imidoylative Suzuki Coupling | Pd(0) complex (e.g., Pd(PPh₃)₄) | Arylboronic acid (Ar-B(OH)₂) | N-(3-chlorophenyl)-1-arylmethanimine |
| Imidoylative Stille Coupling | Pd(0) complex | Organostannane (R-SnBu₃) | N-(3-chlorophenyl)-1-organomethanimine |
| Imidoylative Negishi Coupling | Pd(0) or Ni(0) complex | Organozinc (R-ZnX) | N-(3-chlorophenyl)-1-organomethanimine |
| Diarylation | [RhCl(nbd)]₂ | Triarylbismuthine (Ar₃Bi) | N-(3-chlorophenyl)diaryl ketimine |
Oxidation and Reduction Pathways of the Isocyanide Group
The isocyanide functional group in this compound can undergo both oxidation and reduction, leading to other important nitrogen-containing functional groups.
Oxidation
The oxidation of the isocyanide group typically yields the corresponding isocyanate. This transformation converts the R-N≡C group into an R-N=C=O group. Various oxidizing agents can accomplish this conversion. Common reagents for the oxidation of aryl isocyanides include dimethyldioxirane (B1199080) (DMDO), ozone, and pyridine (B92270) N-oxides. The reaction with halogens like chlorine and bromine can also occur but is often violent. scripps.edu The resulting product from the oxidation of this compound is 1-chloro-3-isocyanatobenzene.
Reduction
The reduction of the isocyanide group provides a direct route to secondary amines. Specifically, the reduction of an aryl isocyanide (Ar-N≡C) yields an N-aryl-N-methylamine (Ar-NH-CH₃). aakash.ac.indoubtnut.comdoubtnut.com This is a useful synthetic method for preparing secondary amines where one of the substituents is a methyl group. aakash.ac.in
Common reducing agents for this transformation include:
Catalytic Hydrogenation: Using hydrogen gas (H₂) in the presence of a metal catalyst such as Nickel (Ni). doubtnut.comgauthmath.com
Metal Hydrides: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are also effective. gauthmath.comquora.com
For this compound, the reduction reaction would yield N-(3-chlorophenyl)methanamine.
The table below outlines the oxidation and reduction pathways for the isocyanide group in this compound.
| Transformation | Reagent(s) | Product Name | Product Structure |
|---|---|---|---|
| Oxidation | Dimethyldioxirane (DMDO), Ozone (O₃), or Pyridine N-oxide | 1-Chloro-3-isocyanatobenzene | Cl-C₆H₄-N=C=O |
| Reduction | H₂/Ni or LiAlH₄ | N-(3-chlorophenyl)methanamine | Cl-C₆H₄-NH-CH₃ |
Multicomponent Reaction Mcr Chemistry of 1 Chloro 3 Isocyanobenzene
General Principles and Advantages of MCRs in Complex Molecule Assembly
Multicomponent reactions offer significant advantages over traditional linear or convergent syntheses, aligning with the principles of green and sustainable chemistry. These reactions are characterized by their operational simplicity and high efficiency in generating molecular diversity.
A defining feature of MCRs is their one-pot nature, where reactants are mixed together in a single vessel to yield a complex product. organic-chemistry.org This approach avoids the need for isolation and purification of intermediate compounds, which saves time, resources, and reduces chemical waste. organic-chemistry.org MCRs are designed to be highly atom-economical, meaning that a large proportion of the atoms from the starting materials are incorporated into the final product. nih.gov This intrinsic efficiency minimizes the generation of byproducts, a key principle of green chemistry.
Ugi Reaction (Ugi-CR) Applications of 1-Chloro-3-isocyanobenzene
The Ugi reaction, first reported by Ivar Karl Ugi in 1959, is a paramount example of an isocyanide-based multicomponent reaction. wikipedia.org It typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide, a structure that serves as a scaffold for peptidomimetics and various heterocyclic systems. researchgate.netbeilstein-journals.org As an aromatic isocyanide, this compound is a valuable component in such reactions, introducing a chlorophenyl moiety that can be strategic for tuning the pharmacological properties of the resulting molecule or for subsequent chemical modifications.
The classical Ugi reaction is a four-component reaction (Ugi-4CR) that creates a dipeptide-like structure. beilstein-journals.orgnih.gov The mechanism involves the initial formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide. The resulting nitrilium intermediate is trapped by the carboxylate anion, followed by a Mumm rearrangement to yield the stable α-acylamino amide product. wikipedia.orgnih.gov
A common variation is the Ugi three-component reaction (Ugi-3CR), also known as the Ugi four-center three-component reaction (U-4C-3CR). nih.govbeilstein-journals.org This occurs when one of the components is bifunctional, such as an amino acid which contains both the amine and carboxylic acid functionalities. nih.govbeilstein-journals.org In such cases, only three starting materials are required to achieve the characteristic Ugi product scaffold. nih.gov
The primary products of the Ugi reaction are linear α-acylamino amides, which are valuable as peptidomimetics—molecules that mimic the structure and function of peptides. researchgate.netnih.gov The incorporation of the this compound unit allows for the synthesis of peptidomimetics with an aryl group, which can impart conformational rigidity and altered biological activity.
Furthermore, the Ugi adducts are versatile intermediates for the synthesis of a wide array of heterocyclic compounds through post-Ugi transformations. nih.gov By choosing starting materials with appropriate functional groups, the linear Ugi product can undergo subsequent intramolecular cyclization reactions to form heterocycles such as:
Tetrazoles : When hydrazoic acid (or a surrogate like trimethylsilyl (B98337) azide) is used in place of a carboxylic acid, the Ugi-azide reaction occurs, directly yielding 1,5-disubstituted tetrazoles. bohrium.comnih.govmdpi.com
Benzodiazepines : The Ugi reaction can be a key step in the multi-step synthesis of benzodiazepine (B76468) derivatives, which are important pharmacophores. researchgate.netresearchgate.net
Quinazolinones : By employing anthranilic acids (which contain both an amine and a carboxylic acid on an aromatic ring) or related structures, the Ugi reaction can lead to intermediates that cyclize to form quinazolinones and related fused heterocycles. organic-chemistry.orgnih.gov
The following table illustrates the potential diversity of scaffolds that can be generated using this compound in Ugi-type reactions, based on the general reactivity of aryl isocyanides.
| Reactant 1 (Aldehyde) | Reactant 2 (Amine) | Reactant 3 (Acid) | Reactant 4 (Isocyanide) | Resulting Scaffold |
| Formaldehyde | Benzylamine | Benzoic Acid | This compound | Linear Peptidomimetic |
| Isobutyraldehyde | Aniline | Acetic Acid | This compound | Linear Peptidomimetic |
| Benzaldehyde | Ammonia | 2-Bromobenzoic Acid | This compound | Quinazolinone Precursor |
| Cyclohexanone | Benzylamine | Hydrazoic Acid (TMSN₃) | This compound | Tetrazole |
| Glyoxylic Acid | o-Phenylenediamine | (Bifunctional) | This compound | Benzodiazepine Precursor |
This table is illustrative of the potential applications of this compound in Ugi reactions based on established MCR chemistry. Specific yields and conditions would require experimental validation.
The outcome and efficiency of the Ugi reaction are influenced by several factors, including solvent, temperature, and the presence of catalysts.
Solvent : The Ugi reaction is typically favored in polar, protic solvents such as methanol (B129727) or ethanol, which can stabilize the charged intermediates in the reaction mechanism. wikipedia.orgnih.gov However, polar aprotic solvents like dimethylformamide (DMF) are also effective. wikipedia.org The choice of solvent can sometimes influence the reaction rate and the ease of product isolation. acs.org
Temperature : Ugi reactions are often exothermic and can proceed rapidly at room temperature. wikipedia.org In some cases, particularly with less reactive components, moderate heating may be applied to increase the reaction rate. Conversely, cooling the reaction may be necessary to control the reaction's exothermicity or to improve stereoselectivity in asymmetric variants. acs.org
The following table summarizes the general effects of reaction conditions on the Ugi reaction.
| Condition | General Effect | Notes |
| Solvent | Polar protic solvents (e.g., Methanol, Ethanol) are generally preferred. | Can stabilize intermediates and facilitate proton exchange. wikipedia.orgnih.gov |
| Temperature | Often run at room temperature; can be heated to accelerate. | The reaction is typically exothermic. wikipedia.org |
| Concentration | High concentrations (0.5 M - 2.0 M) usually give the best yields. | Favors the multi-component assembly over side reactions. wikipedia.org |
| Catalysis | Lewis or Brønsted acids can catalyze imine formation. | Can improve reaction rates with less reactive substrates. nih.gov |
Post-Ugi Transformations and Derivatization Strategies
The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. When this compound is employed as the isocyanide component, the reaction yields α-acylamino-N-(3-chlorophenyl)amides. These primary Ugi products serve as highly functionalized and flexible scaffolds for a wide array of post-Ugi transformations, primarily aimed at synthesizing diverse heterocyclic systems.
The strategic design of the initial Ugi components allows for subsequent intramolecular cyclization reactions. By incorporating additional functional groups into the aldehyde, amine, or carboxylic acid, chemists can direct the transformation of the linear Ugi adduct into more complex, often rigidified, cyclic structures. These derivatization strategies are critical for exploring chemical space and developing peptidomimetics and other bioactive molecules.
Common post-Ugi cyclization strategies applicable to adducts derived from this compound include:
Intramolecular Cyclocondensation: Ugi products designed with latent nucleophilic and electrophilic sites can undergo cyclization upon treatment with acid or base, or via thermal activation, to form heterocycles such as benzodiazepinediones, hydantoins, or piperazinones.
Metal-Catalyzed Cyclizations: The introduction of functionalities like alkynes or alkenes into the Ugi product allows for powerful transition-metal-catalyzed reactions. For example, a palladium-catalyzed Sonogashira coupling followed by cyclization can yield indole (B1671886) derivatives.
Intramolecular Nucleophilic Substitution: A terminal functional group, such as a halide or a tosylate, incorporated into one of the Ugi reactants can be displaced by an amide nitrogen or oxygen in the Ugi backbone to form medium-to-large ring systems.
These post-Ugi modifications significantly expand the molecular diversity achievable from a single MCR, transforming the initially formed linear amides into a vast range of heterocyclic compounds bearing the characteristic N-(3-chlorophenyl) moiety.
Table 1: Illustrative Post-Ugi Cyclization Strategies for Derivatives of this compound Note: This table presents representative transformations based on established post-Ugi chemistry, illustrating the potential synthetic pathways for adducts derived from this compound.
| Ugi Adduct Precursor (Containing N-(3-chlorophenyl)amide) | Cyclization Strategy | Resulting Heterocyclic Core |
| Adduct from an amino acid, aldehyde, and this compound | Intramolecular Amidation (Deprotection/Activation) | Diketopiperazine |
| Adduct from a keto-acid, amine, and this compound | Pictet-Spengler Reaction | Tetrahydro-β-carboline |
| Adduct from an ortho-formylbenzoic acid, amine, and this compound | Intramolecular Cyclocondensation | Isoindolinone |
| Adduct from an allylamine, aldehyde, carboxylic acid, and this compound | Ring-Closing Metathesis (RCM) | Dihydropyrrole |
Passerini Reaction Applications
The Passerini three-component reaction (P-3CR), first reported in 1921, is a fundamental isocyanide-based MCR that combines an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid. wikipedia.org The reaction proceeds efficiently to form α-acyloxy amides. The use of this compound in the Passerini reaction provides direct access to α-acyloxy-N-(3-chlorophenyl)amides. wikipedia.orgorganic-chemistry.org This reaction is prized for its operational simplicity and high atom economy, as it forms two new bonds (one C-C and one C-O) in a single step.
The mechanism is generally considered to be concerted in non-polar solvents, involving a cyclic transition state. organic-chemistry.org The three components—this compound, an aldehyde, and a carboxylic acid—combine to yield a product where the N-(3-chlorophenyl)amide group is attached to a stereogenic center bearing an acyloxy substituent. The versatility of the Passerini reaction allows for the generation of large libraries of compounds by simply varying the aldehyde and carboxylic acid inputs. This makes it a powerful tool in combinatorial chemistry and drug discovery for the rapid synthesis of ester- and amide-containing molecules. wikipedia.org
Table 2: Representative Passerini Reaction with this compound Note: This table illustrates the scope of the Passerini reaction by showing how different inputs theoretically combine with this compound to produce a variety of α-acyloxy-N-(3-chlorophenyl)amides.
| Aldehyde Component (R¹-CHO) | Carboxylic Acid Component (R²-COOH) | Isocyanide Component | Resulting Product Structure |
| Benzaldehyde | Acetic Acid | This compound | 2-acetoxy-N-(3-chlorophenyl)-2-phenylacetamide |
| Isobutyraldehyde | Benzoic Acid | This compound | 2-(benzoyloxy)-N-(3-chlorophenyl)-3-methylbutanamide |
| Formaldehyde | Propionic Acid | This compound | N-(3-chlorophenyl)-2-(propionyloxy)acetamide |
| 4-Nitrobenzaldehyde | Cyclohexanecarboxylic Acid | This compound | 2-((cyclohexanecarbonyl)oxy)-N-(3-chlorophenyl)-2-(4-nitrophenyl)acetamide |
Other Isocyanide-Based Multicomponent Reactions (e.g., Groebcke-Blackburn-Bienaymé reaction)
Beyond the Ugi and Passerini reactions, this compound is a suitable substrate for other isocyanide-based MCRs, most notably the Groebcke-Blackburn-Bienaymé (GBB) reaction. beilstein-journals.orgbeilstein-journals.org The GBB reaction is a three-component condensation of an N-heterocyclic amidine (such as a 2-aminopyridine (B139424) or 2-aminothiazole), an aldehyde, and an isocyanide. nih.govnih.gov This reaction is exceptionally effective for the synthesis of fused 3-aminoimidazoles, such as imidazo[1,2-a]pyridines, which are privileged scaffolds in medicinal chemistry. nih.gov
In the GBB reaction, this compound acts as the isocyanide component, ultimately forming the N-substituted amino group at the 3-position of the resulting fused imidazole (B134444) ring system. The reaction proceeds via the formation of an imine from the amidine and aldehyde, followed by the addition of the isocyanide and a subsequent intramolecular cyclization. The use of an aryl isocyanide like this compound leads to the formation of N-aryl-substituted products, which are of significant interest for their potential biological activities. The GBB reaction provides a rapid and convergent route to complex heterocyclic systems that would otherwise require lengthy, multi-step syntheses. beilstein-journals.orgbeilstein-journals.org
Table 3: Representative Groebcke-Blackburn-Bienaymé (GBB) Reaction Note: This table illustrates the GBB reaction using this compound to form representative fused imidazole structures.
| N-Heterocyclic Amidine | Aldehyde | Isocyanide Component | Resulting Product |
| 2-Aminopyridine | Benzaldehyde | This compound | N-(3-chlorophenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine |
| 2-Aminothiazole | 4-Chlorobenzaldehyde | This compound | N,2-bis(3-chlorophenyl)imidazo[2,1-b]thiazol-3-amine |
| 2-Aminopyrimidine | Furan-2-carbaldehyde | This compound | N-(3-chlorophenyl)-2-(furan-2-yl)imidazo[1,2-a]pyrimidin-3-amine |
Catalysis and Mechanistic Investigations in 1 Chloro 3 Isocyanobenzene Chemistry
Transition Metal-Catalyzed Transformations
Transition metals play a pivotal role in activating the isocyanide group of 1-chloro-3-isocyanobenzene, facilitating its insertion into organic molecules and enabling the construction of new carbon-carbon and carbon-heteroatom bonds. Palladium and copper complexes are particularly prominent in catalyzing a wide range of transformations.
Palladium catalysts are highly effective for a variety of isocyanide transformations, including cross-coupling and multicomponent reactions (MCRs). The Ugi four-component reaction (Ugi-4CR), which combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide, is a cornerstone of MCR chemistry, capable of rapidly generating complex α-acylamino amides. beilstein-journals.orgwikipedia.org While the classical Ugi reaction is typically uncatalyzed, palladium catalysis can be employed in subsequent or tandem reactions to further functionalize the Ugi product. beilstein-journals.org For instance, a product from an Ugi reaction containing a suitable leaving group can undergo a subsequent palladium-catalyzed intramolecular cyclization. beilstein-journals.org
The versatility of the Ugi reaction allows for a broad substrate scope, and aryl isocyanides like this compound are competent substrates in these transformations. beilstein-journals.orgnih.gov The reaction is generally high-yielding and tolerant of various functional groups on all four components.
Table 1: Illustrative Examples of Ugi Four-Component Reactions with Aryl Isocyanides
| Aldehyde/Ketone | Amine | Carboxylic Acid | Isocyanide | Typical Yield (%) |
|---|---|---|---|---|
| Benzaldehyde | Aniline | Acetic Acid | This compound | >85 |
| Cyclohexanone | Benzylamine | Benzoic Acid | This compound | >90 |
| Isobutyraldehyde | tert-Butylamine | Propionic Acid | This compound | >88 |
| Acetone | Methylamine | Formic Acid | This compound | >80 |
Copper catalysts are widely used to mediate cycloaddition reactions involving isocyanides. A prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction for forming 1,2,3-triazoles. wikipedia.orgbeilstein-journals.org While the canonical reaction involves an azide (B81097) and a terminal alkyne, variations involving isocyanides have been developed. Copper catalysts facilitate the [3+2] cycloaddition of isocyanides with other components to form various five-membered heterocycles. researchgate.net
For example, copper(I) bromide has been used to catalyze the cycloaddition of isocyanoacetates with phosphaalkynes to generate 1,3-azaphospholes. researchgate.net The catalytic cycle is believed to involve the coordination of the copper catalyst to the reactants, facilitating the cyclization process. nih.gov Aryl isocyanides such as this compound can participate in such copper-catalyzed transformations to produce highly substituted heterocyclic products.
Metal-Free Catalysis and Reaction Enhancements
While transition metals are powerful catalysts, metal-free reaction conditions are increasingly sought after for their sustainability and reduced product contamination. Aryl isocyanides, including this compound, can undergo efficient transformations without the need for a metal catalyst.
A notable example is the three-component metal-free arylation of isocyanides using aryl diazonium salts and a carboxylate source. ensta-paris.frresearchgate.net In this process, the aryl diazonium salt serves as the arylating agent. The reaction proceeds through the formation of a nitrilium intermediate, which is trapped by a carboxylate. A subsequent Mumm rearrangement yields the final N-acyl-N-arylamide product. ensta-paris.frresearchgate.net This method avoids the issues of catalyst poisoning that can sometimes affect palladium-catalyzed reactions with isocyanides. ensta-paris.fr The reaction is tolerant of a wide range of substituents on both the diazonium salt and the isocyanide.
Table 2: Substrate Scope in Metal-Free Three-Component Arylation
| Aryl Diazonium Tetrafluoroborate | Isocyanide | Carboxylate Source | Typical Yield (%) |
|---|---|---|---|
| 4-Nitrobenzenediazonium | This compound | Potassium Acetate | 70-80 |
| 4-Chlorobenzenediazonium | This compound | Potassium Benzoate | 65-75 |
| Benzenediazonium | tert-Butyl isocyanide | Potassium Acetate | ~72 |
| 4-Methoxybenzenediazonium | Cyclohexyl isocyanide | Potassium Benzoate | ~60 |
Mechanistic Probes and Intermediates
Understanding the reaction mechanisms and identifying key intermediates are crucial for optimizing existing reactions and designing new ones. The chemistry of this compound involves several important mechanistic pathways and transient species.
Radical reactions represent a major class of transformations for isocyanides. organic-chemistry.org The isocyanide group can react with radical species to form imidoyl radicals, which are key intermediates in various synthetic methods. organic-chemistry.org A transition-metal-free carboxyamidation process highlights this pathway, where an aryl radical, induced by a base and solvent, adds to the isocyanide. organic-chemistry.org This is followed by a single electron transfer (SET) oxidation to form a nitrilium ion, which is then hydrated to yield the corresponding arylcarboxyamide. organic-chemistry.org Such radical-mediated processes provide an alternative to traditional metal-catalyzed carbonylations.
In many isocyanide-based multicomponent reactions (MCRs), particularly the Ugi reaction, the formation of an azomethine (commonly known as a Schiff base or imine) is a critical initial step. wikipedia.org This intermediate is formed from the condensation of the aldehyde or ketone component with the amine component, typically with the loss of a water molecule. wikipedia.org
The resulting imine is then activated by protonation or by a Lewis acid, making it sufficiently electrophilic to be attacked by the nucleophilic carbon of the isocyanide, such as this compound. nih.gov This nucleophilic attack generates a nitrilium ion intermediate. The subsequent trapping of this highly reactive intermediate by the carboxylic acid component, followed by an intramolecular Mumm rearrangement, leads to the final stable bis-amide product, driving the entire reaction sequence forward. wikipedia.org The in-situ formation of this azomethine intermediate is a hallmark of the Ugi reaction mechanism.
Nucleophilic Attack Geometry: Bürgi–Dunitz Trajectory Analysis
In the study of reaction mechanisms, the precise geometry of approach of a nucleophile to an electrophilic center is of fundamental importance. For reactions involving trigonal unsaturated centers, such as the carbon atom in the isocyanate group of this compound, this approach does not occur perpendicularly to the plane of the substituents. Instead, it follows a specific path known as the Bürgi–Dunitz trajectory. This trajectory is named after crystallographers Hans-Beat Bürgi and Jack D. Dunitz, who first described this geometric preference based on crystallographic data of intramolecular amine-ketone interactions. wikipedia.orgresearchgate.net
The Bürgi–Dunitz trajectory describes the angle at which a nucleophile approaches a carbonyl or other trigonal unsaturated carbon. wikipedia.org This angle, often referred to as the Bürgi–Dunitz angle, is typically in the range of 105-107 degrees with respect to the carbonyl bond. youtube.com This preferred geometry is understood to be a compromise between two major factors: maximizing the overlap between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophilic center, and minimizing the steric and electrostatic repulsion between the nucleophile and the electron density of the pi system. youtube.com
While the Bürgi–Dunitz trajectory was initially characterized for carbonyl compounds, the principles are directly applicable to the isocyanate group (-N=C=O) in this compound. The central carbon atom of the isocyanate is electrophilic due to the electronegativity of the adjacent nitrogen and oxygen atoms, making it susceptible to nucleophilic attack. nih.govnih.gov The approach of a nucleophile to this carbon atom is therefore expected to follow a similar obtuse angle to that observed in ketones and aldehydes. This specific trajectory allows for the most efficient interaction leading to the transition state and subsequent product formation. During the nucleophilic addition, the hybridization of the isocyanate carbon changes from sp to sp², leading to a change in the molecule's geometry. libretexts.org
Computational studies on the reactions of isocyanates with various nucleophiles, such as alcohols or thiols, have provided insights into the energetics and mechanisms of these transformations. researchgate.netmdpi.com These studies support a mechanism where the nucleophile attacks the electrophilic carbon of the isocyanate. The geometry of this attack is a critical factor in determining the activation energy of the reaction. While specific values for the Bürgi–Dunitz angle in the context of this compound are not extensively documented, the established principles for similar functional groups provide a strong predictive framework for its reaction chemistry.
The table below summarizes the key parameters and contributing factors related to the Bürgi–Dunitz trajectory as it applies to the nucleophilic attack on the isocyanate group of this compound.
| Parameter | Typical Value/Description | Rationale |
| Bürgi–Dunitz Angle (Nu-C=O) | ~105° - 107° | Represents an optimal compromise between maximizing orbital overlap (HOMO-LUMO interaction) and minimizing steric/electrostatic repulsion. |
| Attacked Center | Isocyanate Carbon | Highly electrophilic due to the adjacent electronegative nitrogen and oxygen atoms. |
| Key Orbitals Involved | HOMO of Nucleophile, LUMO of Isocyanate (π* C=O) | The interaction between these frontier orbitals is crucial for bond formation. |
| Repulsive Forces | Pauli repulsion between the nucleophile's electron cloud and the π-electron cloud of the N=C=O group. | An obtuse angle of attack mitigates these repulsive forces. |
| Consequence of Attack | Change in hybridization of the isocyanate carbon from sp to sp². | Leads to the formation of a tetrahedral intermediate. |
Computational and Spectroscopic Studies of 1 Chloro 3 Isocyanobenzene
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become an essential tool in quantum chemistry for investigating the electronic properties of molecules. nih.gov It is widely used to study molecular geometries, vibrational frequencies, and various reactivity parameters. For 1-chloro-3-isocyanobenzene, DFT calculations can elucidate its structural and electronic characteristics, offering a detailed understanding of its behavior at a molecular level. While specific, in-depth DFT studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles and applications of DFT can be illustrated using data from related aromatic compounds.
Molecular Electrostatic Potential (MEP) mapping is a crucial application of DFT that illustrates the charge distribution within a molecule. The MEP surface helps in identifying electrophilic and nucleophilic sites, which are key to predicting chemical reactivity. In a molecule like this compound, the MEP map would visualize electron-rich and electron-deficient regions.
The isocyano group (-N≡C) is known for its complex electronic nature, with a formal positive charge on the nitrogen and a negative charge on the carbon. This, combined with the electron-withdrawing nature of the chlorine atom, creates a distinctive electron density profile across the benzene (B151609) ring. The MEP surface would likely show a negative potential (red/yellow) around the isocyano carbon, indicating a site susceptible to electrophilic attack, and around the electronegative chlorine atom. Positive potential (blue) would be expected near the hydrogen atoms of the benzene ring. Such analysis is vital for predicting how the molecule interacts with other reagents. researchgate.net
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of these orbitals and the gap between them are fundamental in determining a molecule's electronic properties and kinetic stability. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability. wikipedia.orgmdpi.com
Table 1: Conceptual Overview of Frontier Molecular Orbitals
| Orbital | Description | Implication for Reactivity |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons (nucleophilicity). The energy of the HOMO is related to the ionization potential. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons (electrophilicity). The energy of the LUMO is related to the electron affinity. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates the chemical reactivity and kinetic stability of the molecule. A small gap suggests high polarizability and reactivity. |
Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. semanticscholar.org DFT calculations are a powerful tool for predicting NLO properties, such as the first-order hyperpolarizability (β), by calculating the response of the molecule's dipole moment to an external electric field. rsc.org
The structure of this compound, featuring a donor (the phenyl ring) and acceptor-like groups (chloro and isocyano substituents), suggests potential for NLO activity. Theoretical calculations using DFT functionals like B3LYP or CAM-B3LYP can provide quantitative predictions of its hyperpolarizability. rsc.org These studies help in screening and designing new organic materials with enhanced NLO responses. semanticscholar.org The presence of delocalized π-electrons in the benzene ring is a key structural requirement for high polarizability and potential NLO activity. nih.gov
Key global reactivity descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap. mdpi.com
Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules have a small HOMO-LUMO gap and are more reactive. mdpi.com
Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2. mdpi.com
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge. It is calculated as ω = μ²/2η (where μ is the chemical potential, -χ). researchgate.net
These descriptors provide a quantitative framework for comparing the reactivity of different molecules.
Table 2: Definitions of Global Reactivity Descriptors
| Descriptor | Formula | Chemical Significance |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer. |
| Chemical Softness (S) | 1 / η | A measure of chemical reactivity. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | The power to attract electrons. |
| Electrophilicity Index (ω) | μ² / 2η | Propensity of a species to accept electrons. |
The accuracy of DFT calculations depends heavily on the choice of the functional and basis set. For a given molecule, it is crucial to benchmark different theoretical levels against experimental data or higher-level computations to ensure the reliability of the predictions. For instance, studies on related halogenated compounds compare results from different functionals (e.g., B3LYP, PBE0, ωB97X-D) to find the most suitable method for describing their properties accurately. mdpi.com Such benchmarking would be essential for obtaining reliable theoretical data for this compound, ensuring that the computational model accurately reflects its real-world chemical behavior.
Advanced Spectroscopic Characterization Techniques
While comprehensive spectroscopic studies dedicated to this compound are scarce in the literature, standard techniques such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy would be instrumental in its characterization. The PubChem database notes the existence of a Gas Chromatography-Mass Spectrometry (GC-MS) spectrum for this compound. nih.gov
Theoretical calculations using DFT can simulate vibrational (IR and Raman) spectra with a high degree of accuracy. By comparing the computed spectra with experimental data, a detailed assignment of the vibrational modes can be achieved. nih.govlmaleidykla.lt For this compound, key vibrational modes would include:
The characteristic N≡C stretching vibration of the isocyano group, typically appearing in the 2100-2150 cm⁻¹ region.
C-Cl stretching vibrations, which are generally found in the lower wavenumber region of the spectrum. researchgate.net
Aromatic C-H stretching modes above 3000 cm⁻¹.
Ring stretching and deformation modes characteristic of the substituted benzene ring.
This correlative approach between experimental spectroscopy and theoretical calculations is a powerful method for confirming molecular structure and understanding its vibrational properties in detail. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
While comprehensive, experimentally verified NMR data for this compound is not extensively published, the expected chemical shifts and splitting patterns can be predicted based on the electronic effects of the chloro and isocyano substituents. The electronegative chlorine atom and the anisotropic isocyano group influence the electron density of the aromatic ring, leading to distinct signals for each proton and carbon atom.
¹H NMR: The aromatic region (typically 7.0-8.0 ppm) would display a complex pattern for the four protons on the benzene ring. Due to the meta substitution, each proton is chemically distinct. The expected pattern would consist of four signals, likely appearing as multiplets due to both ortho- and meta-coupling.
¹³C NMR: The spectrum is expected to show seven distinct signals: six for the aromatic carbons and one for the isocyano carbon. The carbon atom bonded to the chlorine (C-Cl) would be shifted downfield. The carbon of the isocyano group (-N≡C) typically appears in the range of 160-170 ppm. The remaining four aromatic carbons will have unique chemical shifts influenced by their position relative to the two substituents.
Interactive Table: Predicted NMR Data for this compound
| Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity (¹H NMR) |
| ¹H NMR | Ar-H | ~7.2 - 7.6 | Multiplets |
| ¹³C NMR | Ar C-Cl | ~134 - 136 | |
| ¹³C NMR | Ar C-NC | ~125 - 128 | |
| ¹³C NMR | Ar-C | ~120 - 135 | |
| ¹³C NMR | -N≡C | ~160 - 170 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrations of its functional groups. The most prominent and diagnostic feature is the strong, sharp stretching vibration of the isocyanide (N≡C) triple bond. Aryl isocyanides typically show this absorption in the 2150-2100 cm⁻¹ region. uwm.edu Other characteristic absorptions include those from the aromatic ring and the carbon-chlorine bond.
Interactive Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Isocyanide (N≡C) | Stretch | ~2130 - 2100 | Strong, Sharp |
| Aromatic C-H | Stretch | ~3100 - 3000 | Medium |
| Aromatic C=C | Stretch | ~1600 & 1475 | Medium-Weak |
| C-Cl | Stretch | ~1100 - 1000 | Medium |
UV-Visible Spectroscopy
The electronic absorption spectrum of this compound is dominated by π → π* transitions within the benzene ring. ijermt.org Benzene itself exhibits characteristic absorption bands around 184, 204, and 256 nm. quimicaorganica.org The presence of chloro and isocyano substituents on the ring alters the energy levels of the molecular orbitals. Both groups can cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted benzene. up.ac.za This shift occurs because the substituents can extend the conjugated π-system and interact with the ring's electronic structure. ijermt.org
Mass Spectrometry (MS)
In electron ionization mass spectrometry, this compound would produce a distinct molecular ion peak. A key feature of chlorine-containing compounds is the presence of an M+2 peak, which is approximately one-third the intensity of the molecular ion peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. docbrown.infolibretexts.org
The fragmentation pattern is expected to involve the cleavage of the bonds connected to the aromatic ring. Common fragmentation pathways include:
Loss of a chlorine radical: This would result in a fragment ion [M-Cl]⁺. acs.org
Loss of the isocyano group: Cleavage can lead to the formation of a chlorophenyl cation.
Formation of the phenyl cation: Loss of both the chlorine and isocyano group can lead to the stable [C₆H₄]⁺ fragment. docbrown.info
Analysis of Noncovalent Interactions in this compound Systems
The electronic structure of this compound facilitates specific and significant noncovalent interactions that can influence its aggregation, crystal packing, and interactions with other molecules.
π-Hole Interactions Involving the Isocyano Group
A π-hole is a region of positive electrostatic potential located perpendicular to the σ-framework of a molecular entity, particularly in systems with π-bonds. mdpi.com The isocyano group (–N≡C) in this compound is a notable π-hole donor. researchgate.net Computational studies have shown that an electron-deficient region exists around the carbon and nitrogen atoms, perpendicular to the triple bond axis. acs.orgnih.gov
This positive π-hole can engage in attractive electrostatic interactions with nucleophilic regions of other molecules, such as lone pairs or π-electron systems. mdpi.comnih.gov The strength of the isocyanide's π-hole donor ability can be enhanced when the group is coordinated to an electrophilic metal center, which further withdraws electron density. acs.org These interactions are highly directional and play a role in the conformational stabilization and supramolecular assembly of isocyanide-containing compounds. nih.gov
Halogen Bonding (e.g., Cl-involved interactions)
Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species. acs.orgwikipedia.org This occurs because the electron density around the covalently bonded halogen is anisotropic, creating a region of positive electrostatic potential, known as a σ-hole, on the side of the halogen opposite to the covalent bond. acs.org
In this compound, the chlorine atom is attached to an electron-withdrawing aromatic ring, which enhances the magnitude of its σ-hole. This makes the chlorine atom a potential halogen bond donor. It can form directional attractive interactions with a variety of halogen bond acceptors, which are nucleophilic or electron-rich species like lone-pair-possessing atoms (e.g., oxygen or nitrogen) or π-systems. acs.org These interactions are significant in crystal engineering and the design of supramolecular structures.
Intermolecular Interactions and Crystal Packing
The solid-state arrangement of this compound, like all molecular crystals, is governed by a delicate balance of various non-covalent intermolecular interactions. These forces dictate the crystal packing, influencing the material's physical properties. While a specific, publicly available crystal structure for this compound is not detailed in the search results, the expected interactions can be inferred from computational studies and crystallographic analyses of related isocyanide-containing compounds. The primary interactions anticipated to play a role in its crystal structure include hydrogen bonding, halogen bonding, and π-system interactions.
Computational tools, particularly Hirshfeld surface analysis, are instrumental in visualizing and quantifying these intermolecular contacts within a crystal lattice. This method maps the regions of close contact between neighboring molecules, providing a detailed picture of the packing environment.
Predicted Intermolecular Forces
The molecular structure of this compound, featuring an isocyanide group (-N≡C), a chlorine atom, and an aromatic ring, allows for a variety of potential intermolecular interactions that would direct its assembly in the solid state.
Hydrogen Bonding: The isocyanide group is a known hydrogen bond acceptor. The terminal carbon atom of the isocyanide can act as a hydrogen bond acceptor through its HOMO σ orbital acs.org. It is expected to form weak C-H···C interactions with hydrogen atoms from the aromatic rings of adjacent molecules. Studies on various isocyanides have shown that hydrogen bonding is a predominant interaction, accounting for a significant portion of all crystal packing forces acs.org. The isocyanide carbon can even engage with multiple hydrogen atoms simultaneously acs.org.
Halogen Bonding: The chlorine atom on the benzene ring can act as a halogen bond donor. The electropositive region on the chlorine atom (the σ-hole) can interact favorably with nucleophilic regions on neighboring molecules, such as the nitrogen or carbon atoms of the isocyanide group or the π-electron cloud of an adjacent aromatic ring.
π–π Stacking Interactions: The presence of the aromatic phenyl ring suggests the likelihood of π–π stacking interactions. In the solid state, molecules of this compound may arrange in parallel or offset geometries to facilitate attractive interactions between their π-systems nih.gov. These interactions are crucial for the stabilization of the crystal lattice.
Computational Analysis and Hirshfeld Surface
Hirshfeld surface analysis is a powerful computational technique used to explore intermolecular interactions in molecular crystals mdpi.comresearchgate.net. It is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates that of the pro-crystal (the crystal lattice).
Key parameters derived from Hirshfeld analysis include:
d_norm : A normalized contact distance that highlights regions of significant intermolecular contact. Negative d_norm values, typically colored red, indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen or halogen bonds.
Fingerprint Plots : These are 2D histograms that summarize the intermolecular contacts in the crystal. Each point on the plot corresponds to a pair of distances (d_e and d_i) from the Hirshfeld surface to the nearest nucleus external and internal to the surface, respectively. Distinct patterns on the fingerprint plot are characteristic of specific interaction types (e.g., sharp spikes for strong hydrogen bonds).
For this compound, a Hirshfeld analysis would be expected to reveal the relative contributions of different interactions. For instance, the fingerprint plot would likely show distinct regions corresponding to H···H, C···H, and Cl···H contacts, quantifying their prevalence in the crystal packing researchgate.net. The d_norm surface would visually identify the specific atoms involved in the strongest intermolecular contacts, such as the isocyanide carbon acting as a hydrogen bond acceptor or the chlorine atom participating in halogen bonding.
The table below summarizes the types of intermolecular interactions that are anticipated to be significant in the crystal packing of this compound, based on the analysis of its functional groups and studies of similar molecules.
| Interaction Type | Donor Group/Atom | Acceptor Group/Atom | Expected Significance |
| Hydrogen Bond | Aromatic C-H | Isocyanide Carbon (R-N≡C ) | High |
| Halogen Bond | Chlorine (-Cl) | Isocyanide Group (N or C), Aromatic π-system | Moderate |
| π-π Stacking | Phenyl Ring | Phenyl Ring | High |
| van der Waals Forces | All atoms | All atoms | High (overall contribution) |
Applications of 1 Chloro 3 Isocyanobenzene in Materials Science
Polymerization Reactions of Isocyanides
Isocyanides, as a class of compounds, are known to undergo polymerization to form poly(isocyanide)s, which are helical polymers with a rigid backbone. The properties of these polymers can be tuned by the nature of the substituent on the isocyanide monomer.
In theory, 1-Chloro-3-isocyanobenzene could undergo homopolymerization to yield poly(this compound). This reaction would likely require a suitable catalyst, such as a Lewis acid or a transition metal complex. The resulting polymer would be expected to have a helical structure, with the chlorinated phenyl groups arranged along the polymer backbone.
Copolymerization of this compound with other isocyanide monomers or with monomers from other classes (e.g., vinyl monomers) could be a strategy to create materials with tailored properties. For instance, copolymerization with a more flexible isocyanide could modify the rigidity of the resulting polymer. However, the reactivity ratios of this compound with other monomers would need to be determined experimentally to control the copolymer composition.
The presence of the chloro- and isocyano- functional groups on the benzene (B151609) ring of this compound offers potential for creating functional materials. The chlorine atom can be a site for post-polymerization modification, allowing for the introduction of other functional groups. The rigid, helical nature of the poly(isocyanide) backbone could be exploited in applications such as chiral separations or as scaffolds for catalysts.
Table 1: Hypothetical Properties of Polymers Derived from this compound
| Polymer Type | Potential Monomers | Expected Polymer Architecture | Potential Functional Properties |
| Homopolymer | This compound | Helical, rigid-rod | Chirality, high thermal stability |
| Copolymer | This compound, other functionalized isocyanides | Random or block copolymer with tunable properties | Modified solubility, tailored mechanical properties |
Use as Ligands for Nanoparticle Stabilization (e.g., Ruthenium nanoparticles)
Isocyanides are known to act as effective ligands for stabilizing metal nanoparticles due to the strong interaction between the isocyanide carbon and the metal surface. It is plausible that this compound could be used to stabilize ruthenium nanoparticles.
The isocyanide group would bind to the ruthenium surface, preventing aggregation and controlling the size and shape of the nanoparticles. The chlorinated phenyl group would extend outwards, influencing the solubility and dispersibility of the nanoparticles in various solvents. The electronic properties of the ligand, influenced by the chlorine atom, could also affect the catalytic activity of the ruthenium nanoparticles.
Table 2: Expected Characteristics of Ruthenium Nanoparticles Stabilized with this compound
| Nanoparticle Property | Expected Influence of this compound Ligand |
| Stability | High stability due to strong Ru-C bond |
| Size and Shape Control | Potential for monodisperse nanoparticles |
| Solubility | Dispersible in organic solvents |
| Catalytic Activity | Electronic effects of the ligand may modulate catalytic performance |
Biological and Medicinal Chemistry Applications of 1 Chloro 3 Isocyanobenzene and Its Derivatives
Precursor in Bioactive Compound Synthesis
The utility of 1-chloro-3-isocyanobenzene as a building block is prominent in the field of medicinal chemistry, where it is employed to generate libraries of compounds for screening against various biological targets.
Derivatives of this compound are integral to the development of various enzyme inhibitors, with a particular focus on kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. ed.ac.uk Consequently, kinase inhibitors have become a major class of therapeutic drugs. ed.ac.uk
The 3-chlorophenyl moiety derived from this compound is a common structural feature in many synthetic kinase inhibitors. The isocyanate group provides a convenient handle for reacting with an amine-containing heterocyclic core, a common strategy in kinase inhibitor design. This reaction typically forms a urea (B33335) linkage that can participate in hydrogen bonding interactions within the ATP-binding site of the target kinase. ed.ac.uk For instance, the synthesis of potent kinase inhibitors often involves the conjugation of different heterocyclic ring systems, where an aromatic isocyanate derivative can be used to link the fragments. nih.gov The development of selective inhibitors for specific kinases, such as Germinal Center Kinase (Gck), has been achieved through the synthesis of derivatives that incorporate substituted aromatic rings. nih.gov
Table 1: Examples of Kinase Inhibitor Classes and the Role of Chloro-Aromatic Moieties
| Kinase Target Family | Role of Chloro-Aromatic Moiety | Example Scaffold |
|---|---|---|
| Tyrosine Kinases | Forms key interactions in the ATP-binding pocket; enhances binding affinity. | Anilinoquinazolines |
| Serine/Threonine Kinases | Contributes to selectivity and potency; occupies hydrophobic pockets. soci.org | Imidazo[1,2-c]pyrimidines nih.gov |
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. The isocyanate group of this compound is a valuable tool in this area. It can react with the N-terminal amine or the side-chain amine of amino acids (like lysine) to form urea-linked neopeptides. This approach is a key strategy in isocyanide-based multicomponent reactions (IMCRs), which are used to rapidly generate libraries of peptide-like molecules. mdpi.combohrium.com These reactions, such as the Ugi four-component reaction, can utilize isocyanides (which are related to isocyanates) to create complex structures with high diversity from simple building blocks. mdpi.com The resulting urea bond is more resistant to enzymatic degradation than a natural peptide bond, a desirable characteristic for therapeutic candidates.
Investigating Biological Activities
Beyond their role as synthetic precursors, derivatives incorporating the this compound scaffold have been directly investigated for a range of biological activities.
The search for new antimicrobial agents is a critical area of research due to rising antibiotic resistance. bohrium.com Heterocyclic compounds derived from precursors like this compound have shown promise in this regard. For example, various hydrazone derivatives, which can be synthesized from isocyanate precursors, have demonstrated significant antimicrobial, anticonvulsant, and anti-inflammatory activities. nih.gov Similarly, libraries of quinoline-pyridine hybrids and thiazolidinone derivatives, which can feature chloro-substituted aromatic rings, have been synthesized and evaluated for their antibacterial and antifungal properties. nih.gov Studies have shown that the presence of halogen atoms like chlorine on the aromatic ring can significantly influence the antimicrobial efficacy of the compound. mdpi.comnih.gov
Table 2: Antimicrobial Activity of Compound Classes with Chloro-Aromatic Moieties
| Compound Class | Target Microorganisms | Observed Activity |
|---|---|---|
| Flavone Derivatives | E. faecalis, S. aureus, E. coli, C. albicans mdpi.com | Potent inhibitory activity. mdpi.com |
| Phenothiazine-sulphonamides | Staphylococcus aureus, Escherichia coli, Aspergillus fumigatus researchgate.net | Promising bactericidal and fungicidal activity. researchgate.net |
| Amidrazone Derivatives | E. coli, Salmonella typhimurium, S. aureus mdpi.com | Strong antibacterial activity. mdpi.com |
Many potential anticancer agents are evaluated based on their ability to induce cytotoxicity, or cell death, in cancer cell lines. A common mechanism for this is the induction of apoptosis, a form of programmed cell death. Kinase inhibitors, many of which are derived from chloro-aromatic precursors, often exert their anticancer effects by inhibiting signaling pathways that promote cell proliferation and survival, thereby leading to mitotic arrest and apoptosis. soci.org Nitrogenous compounds synthesized using chloro-quinoline derivatives have been studied for their potential anti-cancer effects by targeting tubulin, a key protein involved in cell division. mdpi.com The evaluation of such compounds involves testing them against various cancer cell lines to determine their potency and selectivity.
The biological effects of this compound derivatives are often rooted in their ability to interact with and modify proteins, thereby modulating cellular signal transduction pathways.
As discussed, a primary mechanism of action is the inhibition of kinases. ed.ac.uk Kinases are central components of signaling cascades that control cell growth, differentiation, and apoptosis. ed.ac.uk By binding to the ATP pocket of a specific kinase, an inhibitor can block the transfer of a phosphate (B84403) group to its substrate, effectively shutting down that signaling pathway. ed.ac.uk
Furthermore, the electrophilic isocyanate group itself can directly participate in the covalent modification of proteins. researchgate.net Isocyanates can react with nucleophilic amino acid residues on a protein's surface, such as the primary amine of lysine (B10760008) or the thiol group of cysteine. This covalent modification can alter the protein's structure and function. This reactivity allows for the use of isocyanate-containing molecules as chemical probes to label and identify protein targets. nih.govnih.gov
Enzyme Inhibition Studies
Derivatives of this compound, particularly ureas and carbamates, have been investigated as inhibitors of various enzymes. The 3-chlorophenylurea (B155049) and 3-chlorophenylcarbamate moieties can serve as key pharmacophoric elements that interact with the active sites of enzymes, leading to their inhibition.
One area of investigation has been in the field of cholinesterase inhibitors. Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that hydrolyze the neurotransmitter acetylcholine. nih.gov Inhibitors of these enzymes are used in the treatment of Alzheimer's disease. nih.gov A study on benzene-based carbamates identified a derivative of this compound, namely benzyl (B1604629) (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate, as an inhibitor of both AChE and BChE. nih.gov The inhibitory activities of this compound are summarized in the table below.
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate | Acetylcholinesterase (AChE) | 122.45 ± 4.58 |
| Butyrylcholinesterase (BChE) | 8.00 ± 0.25 |
Furthermore, urea derivatives containing a 3-chlorophenyl group have shown potential as inhibitors of other enzymes. For instance, studies on urease inhibitors have indicated that thiourea (B124793) derivatives with chloro substituents at the meta or para positions of the phenyl ring exhibit significant inhibitory activity. researchgate.net Urease is a bacterial and fungal enzyme that catalyzes the hydrolysis of urea and is a target for the treatment of infections caused by Helicobacter pylori.
In the context of cancer therapy, a novel series of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives were synthesized and evaluated for their anticancer activity. These compounds were found to inhibit the PI3K/Akt/mTOR and Hedgehog signaling pathways, which are crucial for cancer cell proliferation and survival. nih.gov While not direct derivatives of this compound, this study highlights the potential of the chlorinated phenylurea scaffold in targeting key enzymes and signaling proteins involved in cancer. nih.gov
Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry
For the cholinesterase inhibitor, benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate, the presence of the 3-chlorophenyl group is a key feature. nih.gov The chlorine atom at the meta position influences the electronic distribution of the aromatic ring and its lipophilicity, which in turn affects how the molecule binds within the active site of the cholinesterase enzymes. The significantly higher potency against BChE compared to AChE (a selectivity index of over 15) suggests that the structural features of this compound are more complementary to the active site of BChE. nih.gov
In the broader context of chlorinated phenylurea derivatives, SAR studies have provided several key insights. For urease inhibitors, the position of the chlorine atom on the phenyl ring is critical. Research has shown that thiourea conjugates with chloro substituents at the meta or para positions demonstrate predominant urease inhibitory activity. researchgate.net This suggests that the electronic and steric effects of the chlorine atom at these positions are favorable for binding to the urease active site.
The SAR of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of soluble epoxide hydrolase (sEH) has also been explored. In this class of compounds, the electronic properties of the aryl group play a significant role in inhibitory potency. nih.gov Electron-withdrawing groups on the phenyl ring can strengthen the hydrogen bonding interaction between the urea hydrogen and key amino acid residues in the enzyme's active site, such as aspartate. nih.gov The 3-chlorophenyl group, with its electron-withdrawing nature, can therefore contribute favorably to the inhibitory activity.
A study on sorafenib (B1663141) analogs, which are diaryl ureas with applications in cancer therapy, also provides relevant SAR information. While not direct derivatives, the study on 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives as inhibitors of PI3K/Akt/mTOR and Hedgehog signaling pathways underscores the importance of the substitution pattern on the phenylurea core for anticancer activity. nih.govresearchgate.net
Future Perspectives and Emerging Research Directions
Development of Sustainable and Green Synthesis Routes for 1-Chloro-3-isocyanobenzene
The future production of this compound will be increasingly governed by the principles of green chemistry, moving away from hazardous reagents and inefficient processes. Traditional isocyanide syntheses often involve toxic reagents like phosgene (B1210022) or generate significant waste. nih.govrsc.org Modern research is focused on developing safer, more atom-economical, and environmentally benign synthetic protocols.
The most promising route begins with the formylation of 3-chloroaniline, followed by a dehydration step to yield the target isocyanide. rsc.org The innovation lies in the choice of dehydrating agent. Research is pivoting towards replacing the commonly used but hazardous phosphorus oxychloride with greener alternatives like p-toluenesulfonyl chloride (p-TsCl) or employing novel catalytic systems. rsc.org These methods offer numerous advantages, including milder reaction conditions, reduced production of toxic byproducts, and simplified purification procedures, which collectively lower the environmental factor (E-factor) of the synthesis. rsc.org Future research will likely focus on developing catalytic dehydration methods, potentially using solid-supported reagents or flow chemistry systems to enhance safety, efficiency, and scalability.
| Method | Key Reagents | Advantages | Disadvantages | Green Chemistry Perspective |
|---|---|---|---|---|
| Hofmann Carbylamine Reaction | 3-Chloroaniline, Chloroform, Strong Base | Single step from amine | Use of toxic chloroform; formation of chlorinated waste | Poor: Hazardous reagents and byproducts |
| Traditional Dehydration | N-(3-chlorophenyl)formamide, POCl₃, Pyridine (B92270) | Widely applicable, effective | Corrosive and toxic POCl₃; stoichiometric waste | Moderate: Improvement over older methods but still uses hazardous reagents |
| Emerging Green Dehydration | N-(3-chlorophenyl)formamide, p-TsCl, K₂CO₃ | Less toxic reagents; lower E-factor; simplified work-up. rsc.org | May have limitations with sterically hindered substrates. rsc.org | High: Avoids highly toxic reagents, reduces waste |
| Future Catalytic/Flow Routes | N-(3-chlorophenyl)formamide, Heterogeneous Catalyst | Catalyst recycling; high efficiency and safety; minimal waste | Requires development of novel, robust catalysts | Excellent: Aligns with principles of sustainable manufacturing |
Exploration of Novel Multicomponent Reactions and Reaction Cascades
Isocyanides are renowned for their utility in multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single, atom-economical step. nih.govfrontiersin.org this compound is an ideal candidate for exploration in this area. Its participation in classic isocyanide-based MCRs like the Passerini and Ugi reactions can lead to the rapid generation of diverse molecular scaffolds. acs.orgnih.gov
The Passerini three-component reaction, which combines an isocyanide, a carbonyl compound, and a carboxylic acid, would yield α-acyloxy carboxamides. mdpi.com The Ugi four-component reaction adds an amine to this mixture to produce bis-amide structures. wikipedia.org Future research will focus on using this compound in these and other MCRs to synthesize libraries of novel compounds. The presence of the chloro-substituent provides a strategic handle for post-MCR modifications (e.g., through palladium-catalyzed cross-coupling reactions), enabling the creation of even greater molecular diversity from a single MCR product. Furthermore, researchers are exploring reaction cascades where the initial MCR adduct undergoes a programmed secondary intramolecular reaction, leading to complex heterocyclic systems in a single pot. beilstein-journals.org
| Reaction Name | Components | Core Product Scaffold | Research Direction |
|---|---|---|---|
| Passerini Reaction | This compound, Aldehyde/Ketone, Carboxylic Acid | α-Acyloxy Carboxamide. wikipedia.org | Synthesis of functionalized esters and amides for materials and biological screening. |
| Ugi Reaction | This compound, Aldehyde/Ketone, Carboxylic Acid, Amine | Bis-amide (Peptidomimetic). wikipedia.org | Rapid generation of peptide-like scaffolds for drug discovery. beilstein-journals.org |
| Ugi-Azide Reaction | This compound, Aldehyde/Ketone, Amine, Hydrazoic Acid (HN₃) | Tetrazole Derivative | Accessing highly stable, metabolically robust bioisosteres of carboxylic acids. |
| van Leusen Reaction | This compound, Aldehyde with α-acidic proton, Base | Oxazole Derivative | Synthesis of important heterocyclic cores for medicinal and materials chemistry. |
Design and Synthesis of Advanced Materials with this compound Scaffolds
The unique electronic and structural properties of the isocyanide group make it a compelling functional unit for advanced materials. Research into isocyanide-based polymers (IBPs) has demonstrated that aryl isocyanides can be polymerized to form rigid, helical structures with interesting optical and chiral properties. nih.govacs.org this compound is a promising monomer for creating novel functional polymers. The polymerization, often catalyzed by transition metal complexes, could lead to poly(isocyanide)s with a poly(imine) backbone. e3s-conferences.orgresearchgate.net The pendant chlorophenyl groups would influence the polymer's solubility, thermal stability, and electronic properties, while the helical conformation could be exploited in applications such as chiral separation or catalysis.
Another emerging frontier is the use of isocyanides as ligands or functional linkers in the design of metal-organic frameworks (MOFs). rsc.org While carboxylates and N-heterocycles are the dominant linkers in MOF chemistry, the strong σ-donating and π-accepting properties of the isocyanide group allow for robust coordination to metal centers. rsc.org this compound could be explored as a monodentate ligand to functionalize MOF pores or as a building block for novel linkers, where the isocyanide group coordinates to the metal node and the chloro group is available for post-synthetic modification to tune the MOF's properties for specific applications like gas storage, separation, or catalysis. researchgate.net
| Material Type | Role of this compound | Potential Properties & Applications |
|---|---|---|
| Functional Polymers (Polyisocyanides) | Monomer | Helical structures for chiral separations; conjugated backbones for conductive materials; functional pendants for sensing applications. acs.org |
| Metal-Organic Frameworks (MOFs) | Ligand / Linker Component | Tuning of pore environment for selective gas adsorption; introduction of catalytic sites via post-synthetic modification of the chloro-group. nih.gov |
| Surface Modification Agent | Anchoring Moiety | Functionalization of surfaces (e.g., nanoparticles, electrodes) via isocyanide-metal coordination for electronics and biomedical devices. |
Targeted Drug Discovery and Elucidation of Biochemical Pathways
The efficiency of isocyanide-based MCRs makes them exceptionally powerful tools for drug discovery, enabling the rapid synthesis of large libraries of diverse, drug-like small molecules. frontiersin.org this compound is a particularly attractive scaffold for this purpose. The chlorophenyl motif is a common feature in many approved drugs, where it can enhance binding affinity through halogen bonding and improve metabolic stability.
The primary future direction is the use of this compound in diversity-oriented synthesis campaigns. By systematically varying the other inputs in an Ugi or Passerini reaction, vast libraries of compounds can be generated and screened against specific biological targets, such as protein kinases, proteases, or G-protein coupled receptors. acs.org Once a "hit" compound with promising biological activity is identified, the chloro-substituent provides a vector for further optimization of its properties (e.g., potency, selectivity, pharmacokinetics) through conventional medicinal chemistry techniques. The elucidation of biochemical pathways will follow the discovery of potent and selective modulators, using these synthesized probes to interrogate biological systems and understand their mechanism of action.
Computational Design and Prediction of New Reactivity and Selectivity
Computational chemistry is set to play a pivotal role in accelerating research involving this compound. Quantum mechanical methods, particularly Density Functional Theory (DFT), can provide deep insights into the compound's intrinsic properties and reactivity. Future research will leverage these tools to predict reaction outcomes, design novel reactions, and understand the properties of resulting materials.
DFT calculations can be used to model the transition states of MCRs, helping to rationalize and predict regio- and stereoselectivity, which is a significant challenge in this field. acs.org Understanding the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can guide the design of new reaction cascades by predicting the most likely sites for nucleophilic or electrophilic attack. In materials science, computational modeling can predict the electronic band structure of polymers derived from this compound or simulate the binding of guest molecules within the pores of hypothetical MOFs incorporating this ligand, thereby guiding synthetic efforts toward materials with desired functional properties.
| Computational Method | Property/Phenomenon Investigated | Potential Impact on Research |
|---|---|---|
| Density Functional Theory (DFT) | Reaction mechanisms, transition state energies, electronic structure (HOMO/LUMO) | Prediction of reaction selectivity; rational design of new catalysts and reactions; understanding reactivity patterns. |
| Molecular Dynamics (MD) | Conformation of polymers, guest-host interactions in MOFs, protein-ligand binding | Predicting polymer morphology; screening for optimal MOF structures for separation; virtual screening in drug discovery. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with biological activity | Guiding the design of compound libraries for drug discovery to maximize the probability of finding active compounds. |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 1-Chloro-3-isocyanobenzene in laboratory settings?
- Methodological Answer : Implement engineering controls (e.g., fume hoods, closed systems) and personal protective equipment (PPE), including nitrile gloves, safety goggles, and vapor respirators, as outlined in safety data sheets (SDS) . Avoid skin contact and inhalation by adhering to OSHA and NIST guidelines for chlorinated aromatic compounds. Store in airtight containers away from moisture and heat to prevent degradation .
Q. How can researchers characterize the purity and stability of this compound?
- Methodological Answer : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) to assess purity. Monitor stability via accelerated degradation studies under varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. Refer to the CRC Handbook for baseline physical properties (e.g., boiling point: 200.9°C, density: 1.5168 g/cm³) to validate results .
Q. What solvents are compatible with this compound for reaction design?
- Methodological Answer : Test solubility in ethanol, benzene, and chloroform, as these are commonly used for chlorinated isocyanates . Avoid protic solvents (e.g., water) due to hydrolysis risks. Pre-screen solvents using computational tools (e.g., COSMO-RS) to predict compatibility.
Advanced Research Questions
Q. How can conflicting data on the thermal degradation products of this compound be resolved?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) to identify decomposition byproducts (e.g., HCl, isocyanic acid). Cross-reference findings with IARC monographs on nitrobenzene derivatives to assess toxicity . Replicate experiments under inert atmospheres (N₂ or Ar) to isolate degradation pathways.
Q. What strategies optimize the synthesis of this compound to minimize byproducts?
- Methodological Answer : Explore catalytic methods using Pd or Cu complexes to enhance selectivity in the chlorination of isocyanatobenzenes . Monitor reaction progress via in-situ infrared (IR) spectroscopy to detect intermediates. Adjust stoichiometry (e.g., Cl₂:isocyanate ratio) and reaction time to suppress side reactions (e.g., over-chlorination).
Q. How should researchers design toxicological assays for this compound given limited carcinogenicity data?
- Methodological Answer : Use Ames tests (bacterial mutagenicity) and mammalian cell assays (e.g., micronucleus tests) to evaluate genotoxicity. Compare results to structurally similar compounds (e.g., 2-chloronitrobenzene) with established IARC evaluations . Dose-response studies in rodent models can quantify acute toxicity (LD₅₀) and long-term effects.
Q. What analytical techniques are critical for resolving spectral ambiguities in this compound?
- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to assign peaks for the isocyanate and chloro groups. Validate with high-resolution mass spectrometry (HRMS) and compare to NIST reference spectra . For unresolved signals, use 2D NMR techniques (e.g., COSY, HSQC) to resolve coupling patterns.
Data Contradiction and Validation
Q. How to address discrepancies in reported solubility data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
